4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid
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Overview
Description
4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid, also known as TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of glutamate transporters, which play a critical role in regulating the levels of glutamate, a neurotransmitter, in the brain. In
Scientific Research Applications
Synthesis and Structural Analysis : Benzoic acid derivatives, including the compound of interest, have been synthesized and characterized, providing insights into their crystal structures and chemical properties. For example, the synthesis and crystal structure of 2-Methoxy-benzoic Acid 2-Oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl Ester were reported, highlighting the significance of the carbonyl group in forming a conjugated system, impacting the molecule's geometry and reactivity (Zhao et al., 2010).
Liquid Crystalline Properties : Non-symmetric linear liquid crystalline trimers have been synthesized, which include benzoic acid derivatives. These compounds are noted for their nematogenic properties and distinct phase behaviors influenced by molecular shape and mesogenic unit interactions, offering insights into the design of advanced materials (Henderson & Imrie, 2005).
Material Synthesis and Analysis : The synthesis and structural characterization of silicon-containing benzoic acid derivatives have been reported, including detailed analyses using X-ray crystallography, FTIR, and NMR. Theoretical studies using quantum chemical methods provided insights into molecular geometries, electronic transitions, and reactivity patterns, which are crucial for the development of new materials and applications (Zaltariov et al., 2016).
Environmental and Analytical Chemistry : Studies have detailed the characterization and quantitation of benzoic and phenolic antioxidants in fruits, demonstrating the significant presence of benzoic acid derivatives and their relevance in food chemistry and health (Zuo et al., 2002).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-8-14-15(9-18(2,3)10-16(14)20)19(11)13-6-4-12(5-7-13)17(21)22/h4-8H,9-10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPFRAPHOJTGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)O)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid |
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